molecular formula C10H8N2O3 B029856 7-Methoxy-8-nitroisoquinoline CAS No. 63485-75-6

7-Methoxy-8-nitroisoquinoline

Cat. No.: B029856
CAS No.: 63485-75-6
M. Wt: 204.18 g/mol
InChI Key: WDJGGSQGWMVUOD-UHFFFAOYSA-N
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Description

7-Methoxy-8-nitroisoquinoline: is a heterocyclic aromatic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol It is characterized by the presence of a methoxy group at the 7th position and a nitro group at the 8th position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-8-nitroisoquinoline typically involves the nitration of 7-methoxyisoquinoline. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8th position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-8-nitroisoquinoline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base or catalyst.

Major Products Formed:

    Reduction: 7-Methoxy-8-aminoisoquinoline.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 7-Methoxy-8-nitroisoquinoline is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: Research into this compound includes its potential use as a pharmacophore in drug design. The compound’s ability to undergo specific chemical transformations makes it a valuable intermediate in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for applications requiring specific reactivity and stability.

Mechanism of Action

The mechanism of action of 7-Methoxy-8-nitroisoquinoline largely depends on its chemical reactivity. For instance, in biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the methoxy group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    7-Methoxyisoquinoline: Lacks the nitro group, making it less reactive in certain chemical transformations.

    8-Nitroisoquinoline: Lacks the methoxy group, which affects its solubility and reactivity.

    7-Methoxy-8-aminoisoquinoline:

Uniqueness: 7-Methoxy-8-nitroisoquinoline is unique due to the presence of both methoxy and nitro groups on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

7-methoxy-8-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-9-3-2-7-4-5-11-6-8(7)10(9)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJGGSQGWMVUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356224
Record name 7-methoxy-8-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63485-75-6
Record name 7-methoxy-8-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-8-nitroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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